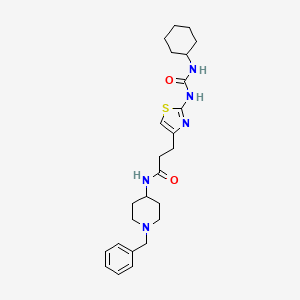

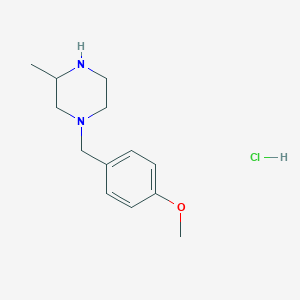

5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate, also known as DCQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCQ is a potent inhibitor of the enzyme protein kinase CK2, which is involved in a variety of cellular processes, including cell growth, proliferation, and differentiation.

Scientific Research Applications

Synthesis and Reactions

Synthesis of Sulfonohydrazide-Substituted Derivatives : A study detailed the synthesis of sulfonohydrazide-substituted 8-hydroxyquinoline derivative and its oxinates, highlighting the pharmacological importance of 8-hydroxyquinolines and sulfonamides. This process involved reactions with various metal salts and displayed significant antimicrobial and antifungal activities (Dixit et al., 2010).

Anticancer Activity of Chloroquinoline Derivatives : A study focused on synthesizing chloroquinoline derivatives incorporating benzene-sulfonamide moieties. These compounds, including chloroquinoline, were evaluated for their anticancer activity against various cancer cell lines. Some compounds showed comparable activity to reference drugs (Ghorab et al., 2016).

Reactions of Isoquinoline Derivatives : Research on the reactions of isoquinoline derivatives with methylsulfinylmethyl carbanion revealed the synthesis of various compounds. This study contributed to understanding the reaction mechanisms involving isoquinolines (Takeuchi et al., 1992).

Pharmaceutical Applications

Quinazoline Derivatives as Therapeutic Agents : Research on quinazoline derivatives, which include quinoline compounds, explored their potential as diuretic and antihypertensive agents. This study provides insights into their structure-activity relationship and pharmacological potential (Rahman et al., 2014).

Antibacterial Isothiazoloquinolone Synthesis : The synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone, involving quinoline derivatives, was reported. This compound showed effectiveness against resistant organisms like MRSA (Hashimoto et al., 2007).

Inhibitors Targeting Alzheimer’s Disease : A series of sulfonamides derived from 4-methoxyphenethylamine, which relates to quinoline derivatives, were synthesized and evaluated as potential therapeutic agents for Alzheimer’s disease. The study included enzyme inhibitory kinetics and computational analysis (Abbasi et al., 2018).

Analytical Chemistry Applications

Fluorescence Derivatization Reagent : A study found that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, is a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This highlights its utility in analytical chemistry (Yoshida et al., 1992).

Corrosion Protection : The corrosion protection properties of newly synthesized 8-hydroxyquinoline derivatives, relevant to the quinoline class, were investigated. These compounds showed significant inhibition against carbon steel corrosion in acidic media (Faydy et al., 2019).

properties

IUPAC Name |

(5,7-dichloroquinolin-8-yl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2NO4S/c1-11(2)14-9-18(17(26-4)8-12(14)3)28(24,25)27-20-16(22)10-15(21)13-6-5-7-23-19(13)20/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVUASPFUWTHOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloroquinolin-8-yl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Tert-butyltriazol-1-yl)phenyl]-2-chloroethanone](/img/structure/B2711349.png)

![1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2711351.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711355.png)

![2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2711357.png)

![4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)benzoic acid](/img/structure/B2711362.png)

![7-Methyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2711363.png)

![2-Cyclopropyl-N-[2-fluoro-3-(trifluoromethyl)phenyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2711364.png)